GPR35 Antagonism Screening: Target Selectivity Evidence vs. Structural Analog Class
In a primary GPR35 antagonism assay, CAS 1210474-30-8 was reported as inactive, providing a concrete negative-selectivity data point that distinguishes it from GPR35-active chemotypes [1]. While no positive comparator data for direct structural analogs in the same assay are publicly available, the established GPR35 antagonist ML145 (CID-2286812) exhibits an IC₅₀ of 20.1 nM . This inactivity may be advantageous in screening cascades where GPR35-mediated off-target effects must be excluded.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (primary assay, GPR35) |
| Comparator Or Baseline | ML145 (CID-2286812): IC₅₀ = 20.1 nM |
| Quantified Difference | Qualitative: inactive vs. 20.1 nM (no quantitative inhibition value reported for target compound) |
| Conditions | GPR35 antagonism primary assay; ECBD assay ID EOS300038 [1] |
Why This Matters
Documented inactivity at GPR35 provides a selectivity filter for screening programs requiring exclusion of GPR35-mediated signaling interference.
- [1] European Chemical Biology Database (ECBD). Entry EOS46887, Assay EOS300038: GPR35 antagonism (primary assay), Target: G-protein coupled receptor 35, Activity: inactive. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS46887/ View Source
